Coumarine 6

Vue d'ensemble

Description

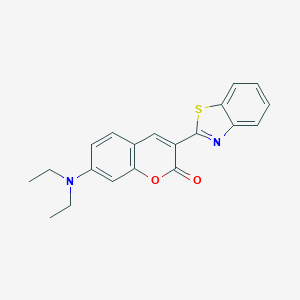

Coumarin 6 is a member of 7-aminocoumarins. It has a role as a fluorochrome.

Coumarin 6 is a natural product found in Ferula fukanensis with data available.

Applications De Recherche Scientifique

Récolte d'énergie solaire

La coumarine 6 a trouvé sa place dans les applications d'énergie solaire :

- Cellules solaires sensibilisées par des colorants (DSSC) : Des chercheurs ont intégré la this compound dans la couche active des DSSC. Elle améliore l'absorption de la lumière et contribue à une séparation de charge efficace, améliorant ainsi les performances globales de la cellule .

Stratégies de synthèse

Diverses méthodes de synthèse, à la fois conventionnelles et vertes, sont utilisées pour accéder au noyau de la coumarine. Il s'agit notamment des réactions de Pechmann, Knoevenagel, Perkin, Wittig, Kostanecki, Buchwald-Hartwig et de couplage induit par les métaux. Les approches vertes impliquent l'énergie des micro-ondes ou des ultrasons .

Caractéristiques structurelles et comportement de fluorescence

Il est essentiel de comprendre les facteurs qui influencent la fluorescence de la this compound. Les modifications structurelles ont un impact sur ses propriétés d'émission, permettant des applications personnalisées.

En résumé, la this compound est un composé polyvalent dont les applications couvrent l'imagerie de fluorescence, l'énergie solaire, la médecine et la science des matériaux. Ses propriétés uniques continuent d'inspirer la recherche innovante dans toutes les disciplines. 🌿🔬

Gupta, D., Guliani, E., & Bajaj, K. (2024). Coumarin—Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore. Topics in Current Chemistry, 382(16). Link Ismail, J., et al. (2017). Revival of the nearly extinct fluorescence of coumarin 6 in water and its application in dye-sensitized solar cells. Soft Matter, 13(38), 6715–6722. Link

Mécanisme D'action

Target of Action

Coumarin 6 primarily targets the Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .

Mode of Action

The interaction of Coumarin 6 with its target, Cytochrome P450 2A6, leads to the metabolism of the compound . This metabolism involves the hydroxylation of Coumarin 6, which is a pivotal step in its mode of action .

Biochemical Pathways

The primary biochemical pathway affected by Coumarin 6 is the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of coumarins in plants . The interaction of Coumarin 6 with Cytochrome P450 2A6 leads to the hydroxylation of the compound, which is a critical step in this pathway .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Coumarin 6 are as follows :

- Metabolism : Coumarin 6 is metabolized by the Cytochrome P450 2A6 enzyme system in liver microsomes, leading to hydroxylation .

Result of Action

The molecular and cellular effects of Coumarin 6’s action primarily involve its fluorescent properties . Coumarin 6 plays a key role in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Action Environment

The action, efficacy, and stability of Coumarin 6 can be influenced by various environmental factors. For instance, the fluorescence of Coumarin 6, which is nearly extinct in water due to microcrystal formation, can be revived by micelles . This indicates that the microenvironment can significantly affect the properties and actions of Coumarin 6 .

Analyse Biochimique

Biochemical Properties

Coumarin 6 interacts with various biomolecules in its biochemical reactions. It has been reported to have a variety of beneficial effects, acting as anticoagulants, anticonvulsants, and antioxidants . The pattern of substitution on the basic coumarin core structure influences its pharmacological as well as biochemical properties .

Cellular Effects

Coumarin 6 has significant effects on various types of cells and cellular processes. It has been used preclinically in cancer research due to its potent anticancer activity . In vitro studies have shown that coumarin 6-loaded polymeric nanoparticles can be selectively taken up by cancer cells . It also has a low in vivo toxicity profile, making it a promising candidate for drug delivery applications .

Molecular Mechanism

The molecular mechanism of action of Coumarin 6 is complex and involves multiple pathways. It has been suggested that coumarin 6 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Coumarin 6 can change over time. For instance, the fluorescence of Coumarin 6 in water, which initially becomes nearly extinct due to microcrystal formation, can be revived by micelles . This suggests that the stability and degradation of Coumarin 6 can be influenced by its environment.

Dosage Effects in Animal Models

The effects of Coumarin 6 can vary with different dosages in animal models. While specific dosage effects of Coumarin 6 have not been extensively studied, it has been shown that coumarin 6-loaded polymeric nanoparticles have a low in vivo toxicity profile , suggesting that they could be safely used at various dosages.

Metabolic Pathways

Coumarin 6 is involved in various metabolic pathways. It is a secondary metabolite made up of benzene and α-pyrone rings fused together . The biosynthesis of coumarins in plants and their metabolic pathways are complex and involve multiple enzymes .

Transport and Distribution

Coumarin 6 is transported and distributed within cells and tissues in a variety of ways. For instance, it has been shown that the nearly extinct fluorescence of Coumarin 6 in water can be revived by micelles, suggesting a role for these structures in the transport and distribution of Coumarin 6 .

Activité Biologique

Coumarin 6, a synthetic derivative of coumarin, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Coumarin 6

Coumarin 6 (C6) is a benzopyrone compound that exhibits a range of biological activities including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. Its structure allows it to interact with various biological targets, making it a valuable compound in drug development.

1. Anticancer Properties

Research has demonstrated that coumarin 6 exhibits significant anticancer activity, particularly against liver cancer cells (HepG2). In a study by Sabt et al., coumarin-6-sulfonamides were synthesized and evaluated for their cytotoxic effects. The most active compound showed an IC50 value of 3.48 ± 0.28 µM , indicating potent antiproliferative effects against HepG2 cells. This compound induced apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), along with enhancing caspase-3 levels .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Coumarin-6-sulfonamide 13a | 3.48 ± 0.28 | HepG2 |

| Coumarin-6-sulfonamide 15a | 5.03 ± 0.39 | HepG2 |

2. Anticoagulant Activity

Coumarins, including coumarin 6, are widely recognized for their anticoagulant properties. They function primarily by inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors in the liver. Variability in patient responses to coumarin anticoagulants necessitates careful monitoring and dosage adjustments, influenced by factors such as genetic polymorphisms and dietary vitamin K intake .

3. Antimicrobial Effects

Coumarin derivatives have shown promise in inhibiting bacterial biofilm formation, particularly against Staphylococcus aureus and Escherichia coli. Recent studies synthesized hybrid coumarin-heterocycles that exhibited significant minimum inhibitory concentration (MIC) values against these pathogens, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of coumarin 6 include:

- Apoptosis Induction : The activation of apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins and caspases.

- Anticoagulation : Inhibition of vitamin K-dependent clotting factor synthesis.

- Antimicrobial Activity : Disruption of bacterial biofilms and inhibition of bacterial growth.

Case Study 1: Anticancer Activity

In a controlled study, the efficacy of coumarin-6-sulfonamides was tested on various cancer cell lines including MCF-7 (breast cancer) and Caco-2 (colon cancer). Results indicated that these compounds had varying degrees of cytotoxicity, with HepG2 being the most sensitive .

Case Study 2: Antimicrobial Efficacy

A recent investigation into hybrid coumarin compounds revealed their ability to inhibit biofilm formation in Staphylococcus aureus, highlighting their potential as novel antimicrobial agents .

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-3-22(4-2)14-10-9-13-11-15(20(23)24-17(13)12-14)19-21-16-7-5-6-8-18(16)25-19/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVAVBCYMYWNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068079 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Coumarin 6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38215-36-0 | |

| Record name | Coumarin 6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38215-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038215360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzothiazol-2-yl)-7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48DU8Q9UAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.